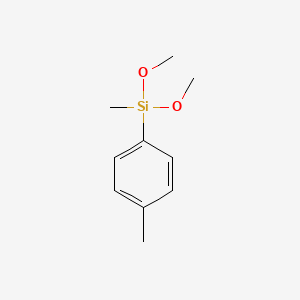

p-Tolylmethyldimethoxysilane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethoxy-methyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-9-5-7-10(8-6-9)13(4,11-2)12-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHXYMVUBPPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273816 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-88-3 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Derivatization Strategies for P Tolylmethyldimethoxysilane

Established Synthetic Routes to p-Tolylmethyldimethoxysilane

The synthesis of this compound can be achieved through several established methodologies, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability. The most prominent of these are hydrosilylation, Grignard-based syntheses, and direct synthesis approaches.

Hydrosilylation Methodologies

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, stands out as a highly efficient and atom-economical method for the synthesis of organosilanes. In the context of this compound synthesis, this typically involves the reaction of methyldimethoxysilane (B100820) with p-methylstyrene in the presence of a transition metal catalyst, most commonly a platinum complex.

The reaction proceeds via the catalytic addition of the Si-H bond of methyldimethoxysilane to the vinyl group of p-methylstyrene. This process is generally regioselective, yielding the β-adduct as the major product, where the silicon atom attaches to the terminal carbon of the vinyl group. A variety of platinum catalysts can be employed, including Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, which are known for their high activity.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Speier's Catalyst | Methyldimethoxysilane, p-Methylstyrene | This compound | High | Theoretical |

| Karstedt's Catalyst | Methyldimethoxysilane, p-Methylstyrene | This compound | High | Theoretical |

This is an interactive data table. The data is based on established principles of hydrosilylation reactions.

Key research findings indicate that the choice of catalyst and reaction conditions can influence the reaction rate and the formation of byproducts. For instance, the presence of inhibitors or promoters can be used to control the catalytic activity and improve the selectivity of the desired product.

Grignard-Based Syntheses

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound via a Grignard-based route typically involves the reaction of a p-tolylmagnesium halide with a suitable methyldimethoxysilane precursor.

The most common approach utilizes the reaction of p-tolylmagnesium bromide or chloride with methyldimethoxychlorosilane (B1580811) or methyldimethoxysilane. The highly polarized carbon-magnesium bond of the Grignard reagent facilitates the nucleophilic attack on the silicon atom, displacing a chloride or hydride leaving group. The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

| Grignard Reagent | Silicon Precursor | Product | Solvent | Reference |

| p-Tolylmagnesium Bromide | Methyldimethoxychlorosilane | This compound | Diethyl Ether/THF | Theoretical |

| p-Tolylmagnesium Chloride | Methyldimethoxysilane | This compound | Diethyl Ether/THF | Theoretical |

This is an interactive data table. The data is based on established principles of Grignard reactions with organosilanes.

This method offers the advantage of utilizing readily available starting materials. However, careful control of reaction conditions is necessary to avoid side reactions, such as the formation of symmetrical coupling products.

Direct Synthesis Approaches

The direct synthesis, or Rochow-Müller process, is a cornerstone of industrial organosilicon chemistry. While primarily used for the production of methylchlorosilanes, conceptually similar direct processes can be envisioned for the synthesis of other organosilanes. A hypothetical direct synthesis of this compound would involve the reaction of p-xylene (B151628) with a silicon source, such as a mixture of silicon and a copper catalyst, in the presence of a reagent that can provide the methoxy (B1213986) and methyl groups.

However, the direct synthesis of arylsilanes is generally less straightforward than that of alkylsilanes due to the higher stability of the aromatic C-H bonds. The high temperatures and pressures typically required for such reactions can lead to a mixture of products and lower selectivity for the desired compound. Research in this area continues to explore more efficient and selective catalyst systems for the direct synthesis of a broader range of organosilanes.

Functionalization and Derivatization of this compound

The presence of both an aromatic ring and a reactive silicon center in this compound provides multiple avenues for further chemical modification. These derivatization strategies allow for the synthesis of a wide array of novel organosilicon compounds with tailored properties.

Modification at the Tolyl Moiety

The tolyl group in this compound is susceptible to electrophilic aromatic substitution reactions, similar to toluene. The methyl group is an activating, ortho-, para-directing group, which influences the position of incoming electrophiles.

Electrophilic Aromatic Substitution Reactions:

Halogenation: The aromatic ring can be halogenated (e.g., with Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce halogen atoms at the ortho and para positions relative to the methyl group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring, again primarily at the ortho and para positions. researchgate.net

Friedel-Crafts Reactions: The tolyl group can undergo Friedel-Crafts alkylation or acylation to introduce new carbon-carbon bonds. nih.govmasterorganicchemistry.com

Oxidation of the Methyl Group:

The benzylic methyl group can be oxidized to other functional groups, such as a carboxylic acid, using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This transformation provides a route to silicon-containing aromatic acids.

Targeted Reactions at the Silicon Center

The silicon center in this compound is characterized by the presence of methoxy and methyl groups, which offer distinct reactive sites.

Hydrolysis and Condensation:

The methoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of silanol (B1196071) intermediates (p-tolyl(methyl)silanediol). These silanols are highly reactive and can undergo self-condensation to form siloxane oligomers and polymers. rsc.orgmdpi.comresearchgate.netscispace.commdpi.com The rate and extent of hydrolysis and condensation can be controlled by factors such as pH, temperature, and the concentration of water. rsc.orgmdpi.comresearchgate.netscispace.commdpi.com

Reactions with Organometallic Reagents:

While the silicon-methyl and silicon-tolyl bonds are generally stable, they can be cleaved under certain conditions. Reactions with powerful organometallic reagents, such as organolithium compounds, can potentially lead to the displacement of the methyl or tolyl group. gelest.com

Cleavage of Si-C and Si-O Bonds:

The silicon-carbon and silicon-oxygen bonds can be cleaved under specific reaction conditions. For instance, strong acids or bases can promote the cleavage of the Si-C bond. nih.gov The Si-O-C linkage in the methoxy groups is also susceptible to cleavage by various reagents.

Oligomerization and Pre-hydrolysis Techniques

The controlled oligomerization of this compound is a crucial step in the synthesis of well-defined silicone materials. Pre-hydrolysis techniques are often employed to initiate the formation of silanol groups, which then undergo condensation to form siloxane bonds, leading to the formation of oligomers. The extent of oligomerization can be controlled by carefully managing reaction conditions such as the water-to-silane ratio, catalyst type and concentration, temperature, and solvent.

The hydrolysis of this compound involves the reaction of the methoxy groups with water to form silanols and methanol (B129727). This is typically followed by condensation reactions, where silanol groups react with each other or with remaining methoxy groups to form Si-O-Si linkages. By controlling the stoichiometry of water, it is possible to favor the formation of linear or cyclic oligomers of specific lengths.

Acidic or basic catalysts are often employed to accelerate the hydrolysis and condensation rates. The choice of catalyst can significantly influence the structure of the resulting oligomers. For instance, acid catalysts tend to promote the formation of linear oligomers, while basic catalysts can favor the formation of cyclic species. The reaction temperature also plays a critical role; higher temperatures generally lead to faster reaction rates and can influence the final oligomer structure.

A typical pre-hydrolysis procedure involves the slow addition of a specific amount of water to a solution of this compound in a suitable solvent, often in the presence of a catalyst. The reaction progress can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of Si-OCH₃ bands and the appearance of Si-OH and Si-O-Si bands, or by nuclear magnetic resonance (NMR) spectroscopy to quantify the degree of condensation.

| Parameter | Condition | Effect on Oligomerization |

| Water/Silane (B1218182) Ratio | Stoichiometric or sub-stoichiometric | Controls the extent of hydrolysis and subsequent condensation. |

| Catalyst | Acidic (e.g., HCl) or Basic (e.g., NH₄OH) | Influences the relative rates of hydrolysis and condensation, affecting oligomer structure (linear vs. cyclic). |

| Temperature | 25°C - 80°C | Affects the reaction kinetics; higher temperatures increase the rate of both hydrolysis and condensation. |

| Solvent | Toluene, THF, Isopropanol | Can influence the solubility of reactants and products, and affect the reaction pathway. |

Table 1: Key Parameters in the Controlled Oligomerization of this compound. This interactive table summarizes the critical experimental parameters and their impact on the oligomerization process.

Purification and Isolation Methodologies in Laboratory Scale

The purification of this compound and its oligomeric derivatives is essential to remove unreacted starting materials, catalysts, and byproducts, ensuring the desired material properties and performance. Common laboratory-scale purification techniques include fractional distillation, column chromatography, and recrystallization for solid derivatives.

Fractional distillation under reduced pressure is a widely used method for purifying liquid this compound and its lower molecular weight oligomers. The separation is based on differences in the boiling points of the components in the mixture. By carefully controlling the pressure and temperature, it is possible to isolate fractions with high purity. The efficiency of the separation depends on the type of distillation column used, with packed columns or spinning band columns providing higher resolution.

Column chromatography is another powerful technique for the purification of both the monomer and its oligomers. Silica (B1680970) gel is a common stationary phase, and the choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with a polarity that allows for differential partitioning of the components is selected. For instance, a non-polar solvent like hexane (B92381) can be used to elute the non-polar this compound, while a more polar solvent or a gradient of solvents can be used to elute the more polar oligomers. The fractions are collected and analyzed for purity, typically by thin-layer chromatography (TLC) or gas chromatography (GC).

For solid derivatives or higher molecular weight oligomers that are crystalline, recrystallization can be an effective purification method. This technique involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of pure crystals. The impurities remain in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

| Purification Method | Principle of Separation | Applicability for this compound | Key Considerations |

| Fractional Distillation | Difference in boiling points | Monomer and low molecular weight liquid oligomers | Requires vacuum for thermally sensitive compounds; column efficiency is critical. |

| Column Chromatography | Differential adsorption on a stationary phase | Monomer and oligomers (liquid or solid) | Choice of stationary and mobile phases is crucial for effective separation. |

| Recrystallization | Difference in solubility at different temperatures | Solid derivatives and crystalline oligomers | Requires a suitable solvent in which the compound has temperature-dependent solubility. |

Table 2: Laboratory-Scale Purification Methodologies for this compound and its Derivatives. This interactive table outlines the common purification techniques and their key aspects.

Chemical Reactivity and Mechanistic Elucidation of P Tolylmethyldimethoxysilane

Hydrolysis Kinetics and Mechanisms of the Methoxy (B1213986) Groups

The initial and rate-determining step in the transformation of p-Tolylmethyldimethoxysilane is the hydrolysis of its methoxy groups (Si-OCH₃) to form silanol (B1196071) groups (Si-OH). This process can be catalyzed by acids, bases, or occur under neutral conditions, with each environment dictating a distinct mechanistic pathway and reaction rate. nih.gov

Catalytic Effects on Hydrolysis (Acidic, Basic, and Neutral Conditions)

The rate of hydrolysis of this compound is significantly influenced by the pH of the reaction medium. unm.edu Generally, the hydrolysis rate is slowest at a pH of around 7 and increases under both acidic and basic conditions. unm.edu

Acidic Conditions:

Basic Conditions:

In a basic medium, the hydrolysis of this compound proceeds through a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov This forms a pentacoordinate silicon intermediate, which then rearranges to expel a methoxide (B1231860) ion (CH₃O⁻), subsequently protonated by water to form methanol (B129727). nih.gov

The electron-donating nature of the p-tolyl group is expected to decrease the rate of base-catalyzed hydrolysis. This is because the increased electron density on the silicon atom makes it less susceptible to nucleophilic attack by the hydroxide ion. unm.edu

Neutral Conditions:

Under neutral conditions, the hydrolysis of this compound is generally slow. viu.ca The reaction relies on the direct nucleophilic attack of water on the silicon atom, which is a less favorable process compared to the catalyzed reactions. The rate in neutral conditions is often negligible for many practical applications unless elevated temperatures are employed.

| Catalytic Condition | General Mechanism | Influence of p-Tolyl Group | Relative Rate |

| Acidic | Protonation of methoxy group followed by nucleophilic attack of water. nih.govresearchgate.net | The electron-donating methyl group may slightly enhance the rate. unm.edu | Fast |

| Basic | Nucleophilic attack of hydroxide ion on the silicon atom. nih.gov | The electron-donating nature of the tolyl group is expected to decrease the rate. unm.edu | Moderate to Fast |

| Neutral | Direct nucleophilic attack of water on the silicon atom. viu.ca | - | Slow |

Theoretical Modeling of Hydrolytic Transition States

Computational chemistry provides valuable insights into the mechanisms of silane (B1218182) hydrolysis by allowing for the modeling of transition states. researchgate.net While specific studies on this compound are not widely available, general principles from computational studies on similar organosilanes can be applied.

For the acid-catalyzed mechanism, theoretical models would likely show a transition state involving a protonated methoxy group and an incoming water molecule in a backside attack orientation. The energy barrier for this transition state would be influenced by the electronic stabilization provided by the substituents on the silicon atom.

In the base-catalyzed mechanism, computational models would depict a pentacoordinate silicon transition state formed by the attack of a hydroxide ion. The geometry and energy of this transition state would be sensitive to steric hindrance from the substituents. The p-tolyl group, being bulkier than a methyl group, would likely increase the energy of this transition state, thus slowing the reaction rate. sciencelink.net

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the resulting silanol intermediates (p-tolyl(methyl)silanediol) are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network. gelest.com

Mechanisms of Silanol Condensation

The condensation of silanols can proceed through two main pathways: water-producing condensation and alcohol-producing condensation. The former involves the reaction between two silanol groups to form a siloxane bond and a water molecule. The latter occurs between a silanol group and an unhydrolyzed methoxy group, yielding a siloxane bond and a methanol molecule. nih.gov

Similar to hydrolysis, condensation is also catalyzed by acids and bases. nih.gov In acidic conditions, one silanol is protonated, making the silicon atom more electrophilic and susceptible to attack by another silanol. In basic conditions, a silanol is deprotonated to form a silanolate anion, which is a strong nucleophile that can attack another neutral silanol. nih.gov

Role of the p-Tolyl Group in Steric and Electronic Hindrance to Condensation

The p-tolyl group plays a significant role in the condensation process through both steric and electronic effects.

Steric Hindrance: The bulky nature of the p-tolyl group provides considerable steric hindrance around the silicon atom. wikipedia.org This steric bulk can slow down the rate of condensation by making it more difficult for the reactive silanol groups to approach each other and form a siloxane bond. This effect can lead to the formation of less condensed, more open network structures compared to smaller alkyl-substituted silanes. researchgate.net

Electronic Effects: The electron-donating nature of the p-tolyl group can also influence the reactivity of the silanol groups. By increasing the electron density on the silicon atom, the p-tolyl group can make the silicon less electrophilic, which can retard the condensation reaction, particularly under acidic conditions. chemrxiv.org However, the acidity of the silanol proton is also affected, which can influence the rate of base-catalyzed condensation.

Formation of Linear vs. Branched vs. Cyclic Siloxane Structures

The structure of polysiloxanes derived from the hydrolysis and condensation of organoalkoxysilanes is fundamentally determined by the functionality of the silane precursor. The functionality refers to the number of hydrolyzable groups attached to the silicon atom, which dictates the number of siloxane bonds (Si-O-Si) that can be formed. mdpi.com this compound possesses two methoxy groups, classifying it as a difunctional (D) monomer.

Upon hydrolysis, the methoxy groups are replaced by hydroxyl groups to form p-tolyl(methyl)silanediol. This difunctional intermediate can then undergo condensation in two primary ways: intermolecularly to form linear polymer chains, or intramolecularly to form cyclic siloxane structures. mdpi.com

Linear Structures: The condensation between two silanediol (B1258837) molecules eliminates a molecule of water to form a siloxane bond, linking the units together. Repeated intermolecular condensation reactions lead to the growth of long, linear polysiloxane chains.

Cyclic Structures: A single silanediol molecule or a short linear oligomer can undergo intramolecular condensation, where a terminal silanol group reacts with another silanol group on the same molecule or chain, to form a stable cyclic structure, such as a cyclotrisiloxane (B1260393) (D3) or cyclotetrasiloxane (D4) analogue containing p-tolyl-methylsiloxane units. atamanchemicals.com

Branched Structures: The formation of branched or cross-linked networks requires the presence of silane monomers with a functionality greater than two, such as trifunctional (T) monomers (e.g., an organotrichlorosilane) or tetrafunctional (Q) monomers (e.g., tetraethoxysilane). mdpi.comresearchgate.net Since this compound is strictly difunctional, its homocondensation does not produce branched structures. Branching can only be achieved by co-condensing it with T or Q units.

The relationship between silane functionality and the resulting polymer architecture is summarized in the table below.

| Silane Functionality | Monomer Type | General Structure | Resulting Polymer Structure |

| 1 | Monofunctional (M) | R₃Si(OR') | Dimer, Chain Terminus |

| 2 | Difunctional (D) | R₂Si(OR')₂ | Linear Chains, Cyclic Rings |

| 3 | Trifunctional (T) | RSi(OR')₃ | Branched, Cross-linked Networks (Silsesquioxanes) |

| 4 | Tetrafunctional (Q) | Si(OR')₄ | Highly Cross-linked, 3D Networks (Silicates) |

Influence of Reaction Conditions on Condensation Pathways

The pathway of the hydrolysis and condensation of this compound, and thus the ratio of linear to cyclic products and the molecular weight of the resulting polymer, is highly dependent on the reaction conditions. researchgate.net Key parameters include the catalyst (pH), water-to-silane ratio, solvent, and temperature. mdpi.comresearchgate.net

Under acidic conditions , the hydrolysis reaction is generally fast. mdpi.com The mechanism involves the protonation of the methoxy group, making it a better leaving group for nucleophilic attack by water. mdpi.com Subsequent condensation reactions are comparatively slower, which tends to favor the formation of linear, less-branched structures. mdpi.com The concentration of the acid catalyst can significantly influence the reaction rate and the yield of specific products. nih.gov

In alkaline media , the condensation reaction is typically faster than hydrolysis. mdpi.com The mechanism proceeds through the nucleophilic attack of a hydroxide ion or a deprotonated silanol group on the silicon atom. mdpi.com These conditions often favor the formation of higher molecular weight polymers and can also promote intramolecular cyclization, especially at high dilution.

The water-to-silane ratio (R) is another critical factor. A stoichiometric amount of water is required for complete hydrolysis (R=2 for a dimethoxysilane). Sub-stoichiometric amounts of water will result in incomplete hydrolysis and the presence of unreacted methoxy groups in the final product. Conversely, a large excess of water can drive the hydrolysis equilibrium forward and may also influence the condensation pathway by affecting the concentration of silanol intermediates.

Temperature affects the rates of both hydrolysis and condensation. Increased temperatures accelerate both reactions, leading to shorter gelation times. researchgate.net However, it can also influence side reactions and the thermodynamic equilibrium between cyclic and linear species.

The solvent can impact the reaction by affecting the solubility of the reactants and intermediates, and by influencing the conformation of the growing polymer chains, which can in turn affect the likelihood of intramolecular cyclization versus intermolecular chain growth. researchgate.net

The table below summarizes the general effects of these conditions on the condensation of difunctional alkoxysilanes.

| Reaction Condition | Influence on Hydrolysis/Condensation | Effect on Siloxane Structure |

| pH / Catalyst | Acidic (pH < 7): Fast hydrolysis, slower condensation. mdpi.com | Tends to favor formation of linear chains. mdpi.com |

| Basic (pH > 7): Slower hydrolysis, fast condensation. mdpi.com | Can favor higher molecular weight polymers and cyclic species. mdpi.com | |

| Water/Silane Ratio | High ratio drives hydrolysis equilibrium forward. | Can influence degree of condensation and molecular weight. |

| Temperature | Increases rates of both hydrolysis and condensation. researchgate.net | Can shift the equilibrium between linear and cyclic structures. |

| Solvent | Affects solubility and reactant concentration. | Can influence the ratio of intermolecular vs. intramolecular condensation. researchgate.net |

Polymerization Mechanisms Involving this compound

Crosslinking Mechanisms in Polymer Systems

As a difunctional monomer, this compound forms linear polymers and does not inherently induce crosslinking. mdpi.com However, it can be incorporated into polymer systems that are subsequently crosslinked through various mechanisms. The formation of a stable, three-dimensional network requires the presence of monomers or polymer chains with a functionality of three or more, which provides the necessary branch points for the network. researchgate.netrsdjournal.org

One common method for crosslinking silicone polymers is through hydrosilylation . In this approach, this compound could be co-polymerized with a silane monomer containing a vinyl group (e.g., methylvinyldimethoxysilane). The resulting linear copolymer would have pendant vinyl groups along its backbone. This polymer can then be crosslinked by reacting it with a silane crosslinking agent containing multiple silicon-hydride (Si-H) bonds in the presence of a platinum catalyst, such as Karstedt's catalyst. researchgate.net The Si-H groups add across the vinyl double bonds, forming stable ethylene (B1197577) bridges between the polymer chains.

Another mechanism is condensation crosslinking . A linear polysiloxane synthesized from this compound will have terminal silanol (Si-OH) groups. These groups can be reacted with a multifunctional alkoxysilane crosslinker, such as methyltrimethoxysilane (B3422404) (MTMS), in the presence of a condensation catalyst (e.g., a tin compound). The silanol groups on the polymer chains react with the methoxy groups on the crosslinker, eliminating methanol and forming a cross-linked network.

Radical Polymerization Pathways Initiated by this compound Derivatives

This compound itself is not an initiator for radical polymerization. However, its derivatives, particularly those containing silicon-hydride (Si-H) bonds, can be effective in radical processes. mcmaster.ca The Si-H bond is weaker than a C-H bond, allowing for hydrogen abstraction to form a silyl (B83357) radical (R₃Si•). mcmaster.ca These silyl radicals can initiate the polymerization of vinyl monomers or act as chain transfer agents. nih.gov

The general mechanism for initiation by a hydrosilane derivative involves two steps:

Radical Generation: A silyl radical is formed, typically through the abstraction of a hydrogen atom from the hydrosilane by another radical, which can be generated from a conventional thermal or photoinitiator (e.g., AIBN, benzophenone). mcmaster.caresearchgate.net

Initiation: The newly formed silyl radical adds across the double bond of a vinyl monomer, creating a new carbon-centered radical. This new radical then propagates by adding to subsequent monomer units, growing the polymer chain. youtube.com

Silanes are also highly effective at reducing or eliminating the inhibitory effect of oxygen in radical photopolymerization. researchgate.net Silyl radicals react rapidly with molecular oxygen to form silylperoxyl radicals. These can be converted into reactive silyl radicals, effectively scavenging oxygen that would otherwise terminate the growing polymer chains. nih.govresearchgate.net

| Initiator Type | Example | Mechanism of Silyl Radical Generation |

| Thermal Initiator | Azobisisobutyronitrile (AIBN) | Initiator decomposes upon heating to form carbon radicals, which then abstract a hydrogen from the hydrosilane. |

| Photoinitiator | Benzophenone | Upon UV irradiation, the initiator enters an excited triplet state and abstracts a hydrogen from the hydrosilane. mcmaster.ca |

| Redox System | Iodonium (B1229267) Salt | A silane (reducing agent) reacts with an iodonium salt (oxidizing agent) at room temperature to generate silyl radicals. acs.org |

Cationic and Anionic Polymerization in the Presence of this compound

This compound does not typically act as a monomer in chain-growth cationic or anionic polymerization of vinyl compounds. Its role in these systems is primarily related to the condensation chemistry that can occur under the acidic or basic conditions used for these polymerizations. mdpi.com

In cationic polymerization , which is used for monomers with electron-donating groups like p-methylstyrene, the reaction is initiated by strong protic acids or Lewis acids. wikipedia.orgnih.govresearchgate.net If this compound is present in such an acidic, aqueous system, it will undergo hydrolysis to form silanols, followed by acid-catalyzed polycondensation. mdpi.com This process can occur concurrently with the cationic polymerization of the primary monomer, potentially leading to the formation of composite materials or interpenetrating networks where a polysiloxane is formed within the matrix of the vinyl polymer.

In anionic polymerization , initiation occurs via strong nucleophiles like organolithium compounds, and it is effective for monomers with electron-withdrawing groups or for the ring-opening of strained heterocycles like epoxides or cyclosiloxanes. nih.govdu.edu.eg The Si-C and Si-O-C bonds in this compound are generally not susceptible to cleavage by the propagating anionic chain end of a typical vinyl polymer. However, the alkoxide groups could potentially react with very strong anionic initiators. The more relevant process under basic conditions is the base-catalyzed hydrolysis and polycondensation of the silane, similar to what occurs in acidic media. The resulting polysiloxane could exist as a separate phase or be incorporated into a final material blend.

Therefore, in both cationic and anionic systems, this compound acts as a precursor for a concurrent condensation polymerization rather than participating directly in the ionic chain-growth mechanism. researchgate.net

Ring-Opening Polymerization in the Context of Polysiloxane Formation

Ring-opening polymerization (ROP) is a major industrial route for the synthesis of high molecular weight polysiloxanes. gelest.comresearchgate.net This process typically involves the polymerization of strained cyclic siloxane monomers, most commonly hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄), using anionic or cationic initiators. nih.govsemanticscholar.org

This compound is an acyclic, linear precursor, not a cyclic monomer suitable for direct ROP. However, it can be involved in ROP in two principal contexts:

Formation of Novel Cyclic Monomers: As described in section 3.2.3, the hydrolysis and condensation of this compound can lead to the formation of cyclic oligomers containing p-tolyl-methyl-siloxane units. mdpi.com If these cyclic species, particularly the strained trimer, are isolated, they can then serve as monomers in a subsequent ROP reaction to produce a linear polysiloxane with a specific, repeating p-tolyl-methylsiloxane structure. gelest.com

Use of Derivatives as Initiators: The hydrolysis of this compound produces a silanediol. Silanols, in general, can be used as initiators for the organocatalyzed ROP of standard cyclosiloxane monomers like D₃. rsc.orgrsc.org In this mechanism, a strong organic base catalyst activates the silanol initiator, which then attacks and opens the cyclic monomer ring, incorporating itself as the starting unit of the growing polymer chain. nih.govrsc.org This allows for the precise synthesis of polymers with a p-tolyl-methylsiloxane group at one end of the chain.

The synthesis of polysiloxanes from this compound can therefore proceed via two distinct pathways: direct polycondensation of the hydrolyzed monomer, or an indirect route involving the formation and subsequent ring-opening polymerization of its cyclic oligomers. nih.gov

Interactions with Inorganic Substrates

The interaction of this compound with inorganic substrates, such as metal oxides and siliceous surfaces, is a critical aspect of its application in surface modification and materials science. The reactivity is primarily governed by the methoxysilane (B1618054) functionality, which can undergo hydrolysis and condensation reactions, leading to the formation of a stable siloxane bond with the substrate. The p-tolyl group, on the other hand, imparts specific surface properties, such as hydrophobicity and aromatic functionality.

Covalent Attachment Mechanisms to Metal Oxides and Siliceous Surfaces

The covalent attachment of this compound to hydroxyl-bearing inorganic surfaces, like silica (B1680970) (SiO₂) and various metal oxides (e.g., alumina, titania), proceeds through a well-established two-step mechanism: hydrolysis and condensation.

Step 1: Hydrolysis

In the presence of surface-adsorbed water or atmospheric moisture, the methoxy groups (-OCH₃) of the silane undergo hydrolysis to form silanol groups (-OH). This reaction can be catalyzed by either acid or base.

Reaction: p-CH₃C₆H₄CH₂Si(CH₃)(OCH₃)₂ + 2H₂O → p-CH₃C₆H₄CH₂Si(CH₃)(OH)₂ + 2CH₃OH

The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of water.

Step 2: Condensation

The newly formed silanol groups are reactive and can condense with the hydroxyl groups present on the surface of the metal oxide or siliceous material. This condensation reaction results in the formation of a strong and stable covalent siloxane bond (Si-O-Substrate), effectively grafting the p-tolylmethyldimethoxy moiety onto the surface.

Reaction with a Siliceous Surface: p-CH₃C₆H₄CH₂Si(CH₃)(OH)₂ + HO-Si(surface) → p-CH₃C₆H₄CH₂(OH)(CH₃)Si-O-Si(surface) + H₂O

Simultaneously, self-condensation between adjacent hydrolyzed silane molecules can occur, leading to the formation of a cross-linked polysiloxane network on the surface.

| Reaction Stage | Reactants | Products | Bond Formed |

| Hydrolysis | This compound, Water | p-Tolylmethyldisilanol, Methanol | Si-OH |

| Condensation | p-Tolylmethyldisilanol, Surface Hydroxyls | Grafted Silane, Water | Si-O-Substrate |

| Self-Condensation | Two p-Tolylmethyldisilanol molecules | Dimer/Oligomer, Water | Si-O-Si |

Table 1: Key Reactions in the Covalent Attachment of this compound.

Hydrogen Bonding Interactions at Interfaces

Prior to the formation of covalent bonds, hydrogen bonding plays a crucial role in the initial adsorption and orientation of this compound at the inorganic substrate interface. The oxygen atoms of the methoxy groups in the unhydrolyzed silane can act as hydrogen bond acceptors, interacting with the surface hydroxyl groups (M-OH, where M = Si, Al, Ti, etc.).

Following hydrolysis, the silanol groups of the p-tolylmethyldisilanol are capable of acting as both hydrogen bond donors and acceptors. This allows for strong hydrogen bonding interactions with the surface hydroxyls, facilitating the proper alignment for the subsequent condensation reaction. These non-covalent interactions are critical for achieving a high surface coverage and a well-organized interfacial layer.

| Interacting Species 1 | Interacting Species 2 | Type of Hydrogen Bond |

| Silane Methoxy Group (Si-OCH₃) | Surface Hydroxyl (M-OH) | Acceptor |

| Silane Silanol Group (Si-OH) | Surface Hydroxyl (M-OH) | Donor/Acceptor |

Table 2: Hydrogen Bonding Interactions of this compound at Inorganic Interfaces.

Mechanistic Aspects of Interfacial Layer Formation

The formation of an interfacial layer of this compound on an inorganic substrate is a complex process influenced by several factors that dictate the structure and properties of the resulting modified surface.

Influence of Reaction Conditions:

Water Availability: A critical amount of water is necessary for the initial hydrolysis step. Insufficient water will lead to incomplete reaction and poor surface coverage. Conversely, excess water in the bulk solution can lead to premature self-condensation and the formation of polysiloxane oligomers that may physisorb onto the surface rather than covalently bond.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation. However, excessive heat can also promote multilayer formation and potentially lead to less ordered films.

Solvent: The choice of solvent can influence the solubility of the silane and its hydrolysis products, as well as the swelling of the substrate, thereby affecting the diffusion of the silane to the surface.

Structure of the Interfacial Layer:

The final structure of the interfacial layer can range from a well-ordered self-assembled monolayer (SAM) to a more disordered, cross-linked polysiloxane network. The formation of a monolayer is favored under controlled conditions with limited water, which promotes surface reactions over bulk polymerization. The bulky p-tolyl group can introduce steric hindrance, which may influence the packing density and ordering of the molecules on the surface.

Applications in Advanced Materials Science and Chemical Synthesis

Sol-Gel Chemistry and Controlled Network Formation

The sol-gel process is a versatile method for producing solid materials from small molecules, typically involving the conversion of monomers into a colloidal solution (sol) and then into an integrated network (gel). While organosilanes like tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS) are commonly cited, specific data on p-Tolylmethyldimethoxysilane is sparse.

Synthesis of Monolithic Gels and Aerogels Utilizing this compound

Monolithic gels and aerogels are highly porous materials with low density and high surface area, synthesized through a sol-gel process followed by a specific drying method. The choice of precursor significantly impacts the final properties of the material. For instance, the use of methyltrimethoxysilane (MTMS) can impart hydrophobicity and enhance mechanical strength. nih.gov The synthesis typically involves the hydrolysis and condensation of the silane (B1218182) precursor in a solvent, followed by aging and drying. nih.govbohrium.com While this is a well-established process for many silanes, specific protocols and resulting material properties for gels derived from this compound are not detailed in available research.

Fabrication of Thin Films and Coatings via Sol-Gel Deposition

Sol-gel deposition is a widely used technique for creating thin films and coatings on various substrates. researchgate.net The process allows for the fabrication of uniform coatings with controlled thickness and properties at relatively low temperatures. icm.edu.plnih.gov The properties of the resulting film, such as density and porosity, are governed by the structure of the colloidal species in the initial sol. researchgate.net Organically modified silanes are often employed to introduce specific functionalities to the coatings. Although the general methodology is applicable, specific studies detailing the use of this compound for thin film fabrication and the resulting coating characteristics are not readily found.

Control over Nanoparticle Morphologies and Dispersions

The sol-gel method can be adapted to synthesize nanoparticles with controlled size and shape. The morphology and dispersion of these nanoparticles can be influenced by various factors, including the choice of precursor, solvent, and catalyst. Polymeric media can also be used to organize nanoparticles and direct their aggregation, thereby controlling the final morphology of the dispersion. aps.org While the principles of nanoparticle synthesis via sol-gel are well-understood, there is a lack of specific research demonstrating the role of this compound in controlling nanoparticle morphologies and dispersions.

Hybrid Organic-Inorganic Network Development

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic networks at a molecular level, offering synergistic characteristics such as enhanced mechanical strength and thermal stability. mdpi.com The sol-gel process is a key method for creating these materials, where an organosilane can act as a coupling agent between the organic and inorganic phases. mdpi.comresearchgate.net The organic group on the silicon atom, in this case, the p-tolyl group, would be expected to impart specific properties to the hybrid network. However, detailed research findings on the development and properties of hybrid networks specifically derived from this compound are not available.

Surface Modification and Interfacial Engineering

Grafting Strategies onto Diverse Substrates (e.g., Fillers, Fibers, Nanoparticles)

Grafting involves the chemical attachment of molecules to a substrate surface. For inorganic fillers, fibers, and nanoparticles, silane coupling agents are commonly used to improve their interaction and dispersion within a polymer matrix. The process typically involves the hydrolysis of the silane's alkoxy groups, which then condense with hydroxyl groups on the substrate surface, forming a stable covalent bond. The organic functionality of the silane can then interact with the surrounding matrix. Common grafting strategies include the "grafting-to" and "grafting-from" approaches. researchgate.net While these strategies are broadly applicable, specific examples and efficacy data for the use of this compound as a grafting agent on diverse substrates are not documented in the available literature.

Role as a Coupling Agent for Enhanced Interfacial Adhesion in Composites

Silane coupling agents are crucial for improving the performance of composite materials by forming a durable bridge between inorganic reinforcements (like glass or basalt fibers) and organic polymer matrices. bme.huresearchgate.netresearchgate.net The fundamental mechanism involves the dual reactivity of the silane molecule. The methoxy (B1213986) groups on the silicon atom of this compound would be expected to hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent oxane bonds (Si-O-Filler). mdpi.com

Table 1: General Mechanism of Silane Coupling Agents at Interfaces

| Step | Process | Description | Expected Reactants for this compound |

| 1 | Hydrolysis | Alkoxy groups react with water to form silanols. | p-Tolyl-CH₂-Si(OCH₃)₂ + 2H₂O → p-Tolyl-CH₂-Si(OH)₂ + 2CH₃OH |

| 2 | Condensation | Silanols form hydrogen bonds with filler surface -OH groups. | p-Tolyl-CH₂-Si(OH)₂ + HO-Filler → Hydrogen Bonding |

| 3 | Bond Formation | Covalent oxane bonds are formed at the interface with heating/drying. | p-Tolyl-CH₂-Si(OH)₂ + HO-Filler → p-Tolyl-CH₂-Si(OH)-O-Filler |

| 4 | Matrix Interaction | The organic group interacts with the polymer matrix. | The p-tolyl group entangles with or reacts into the polymer. |

Engineering of Surface Wettability and Interfacial Energy through Silanization

Silanization is a common technique used to modify the surface energy and wettability of substrates. mdpi.comnih.govfigshare.com By grafting a layer of silane molecules onto a surface, its interaction with liquids can be precisely controlled. The treatment of a hydrophilic surface, which typically possesses abundant hydroxyl groups, with this compound would lead to the covalent attachment of the silane.

Development of Hybrid Organic-Inorganic Materials

Incorporation into Polymer Matrices for Composite Materials

Beyond surface treatment of fillers, organosilanes can be incorporated directly into polymer matrices to create high-performance composite materials. researchgate.net In this context, this compound would act as a molecular-level additive. Its incorporation can influence the bulk properties of the polymer, such as thermal stability and mechanical strength. The presence of the silane can improve the compatibility between the polymer and any inorganic fillers present, leading to better dispersion and enhanced performance, as described in section 4.2.2. researchgate.netmdpi.com

Formation of Functional Hybrid Networks

Detailed studies on the specific use of this compound in forming functional hybrid networks are limited. In principle, bifunctional silanes like this compound can participate in sol-gel processes. Through controlled hydrolysis and condensation reactions, the dimethoxysilane (B13764172) functionality can form siloxane (Si-O-Si) backbones, creating an inorganic network. The pendant p-tolyl groups would represent the organic component of this hybrid network, influencing properties such as flexibility, refractive index, and thermal stability.

Precursors for Advanced Ceramics and Amorphous Solids

Certain organosilicon polymers, known as preceramic polymers, can be transformed into advanced ceramic materials through pyrolysis. researchgate.net This polymer-derived ceramics (PDCs) route allows for the creation of ceramics with controlled compositions and microstructures. While polysilazanes and polycarbosilanes are common precursors, specific research detailing the use of this compound as a monomer or precursor for silicon-based ceramics like SiOC or SiC is not prominent in the available literature. The general process would involve polymerizing the silane and then pyrolyzing the resulting polymer in a controlled atmosphere to yield an amorphous solid or a crystalline ceramic.

Catalytic Applications and Catalyst Support Functionalization

There is a lack of specific information regarding the direct catalytic activity of this compound. However, a more common application for organosilanes in catalysis is the functionalization of catalyst supports. researchgate.net Materials like silica (B1680970), alumina, or zeolites are often used as supports for catalytically active metal nanoparticles or complexes.

The surfaces of these supports can be modified with silanes to alter their surface properties or to provide anchor points for catalysts. researchgate.net For instance, a support could be treated with this compound to create a more hydrophobic surface environment, which could be beneficial for certain organic reactions. Alternatively, the tolyl group could potentially be further functionalized to act as a ligand for anchoring a metal catalyst. nih.gov However, specific examples of this compound being used for this purpose are not well-documented.

Immobilization of Catalytically Active Species onto this compound-Modified Supports

The functionalization of support materials with this compound offers a strategic approach to anchor catalytically active species. The methoxy groups of the silane can undergo hydrolysis and condensation reactions, forming stable covalent bonds with the surface of various support materials, such as silica or alumina. This process results in a modified support that presents the p-tolyl group on the surface.

The aromatic p-tolyl group can then serve as an anchor point for catalytically active metal complexes or nanoparticles. This immobilization is often achieved through interactions such as π-π stacking or coordination with the tolyl group. The resulting heterogeneous catalysts benefit from enhanced stability and recyclability, as the active species are firmly tethered to the support, preventing leaching into the reaction medium.

Table 1: Comparison of Support Materials for Catalyst Immobilization

| Support Material | Key Properties | Advantages for this compound Modification |

| Silica (SiO₂) | High surface area, porous structure, thermal stability | Well-defined surface chemistry for silanization, readily available |

| Alumina (Al₂O₃) | High mechanical strength, acidic or basic surface properties | Can influence the electronic properties of the immobilized catalyst |

| Titania (TiO₂) | Photocatalytic activity, chemical inertness | Potential for synergistic effects in photocatalytic reactions |

Role in Homogeneous or Heterogeneous Catalytic Systems

Beyond its role as a linker for catalyst immobilization, this compound can also be a precursor for the synthesis of novel catalytic materials. The hydrolysis and polycondensation of this compound, often in the presence of other silane monomers, can lead to the formation of polysiloxane networks. These polymers can be designed to possess specific properties, such as controlled porosity and tailored surface functionalities, making them suitable as catalyst supports or as solid catalysts themselves.

In the realm of heterogeneous catalysis , these polysiloxane materials derived from this compound can encapsulate or support metal nanoparticles, creating robust and reusable catalysts. The organic p-tolyl groups within the polymer matrix can influence the local environment of the active sites, potentially affecting the selectivity and activity of the catalyst.

While less common, derivatives of this compound could potentially find applications in homogeneous catalysis . For instance, the modification of ligands with the p-tolylsilyl group could enhance the solubility of metal complexes in non-polar solvents or introduce specific steric and electronic effects that modulate the catalytic activity and selectivity.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalytic System | Potential Role of this compound Derivative | Research Focus |

| Heterogeneous | Precursor for polysiloxane catalyst supports | Tailoring porosity and surface chemistry of the support |

| Heterogeneous | Surface modifier for immobilizing active species | Enhancing catalyst stability and preventing leaching |

| Homogeneous | Component of modified ligands for metal complexes | Tuning solubility and electronic/steric properties of catalysts |

Further research is necessary to fully explore the potential of this compound in designing and synthesizing advanced catalytic systems for a wide range of chemical transformations.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organosilicon compounds like p-Tolylmethyldimethoxysilane.

¹H, ¹³C, and ²⁹Si NMR Applications in Mechanistic Studies

Solution-state NMR techniques, including ¹H (proton), ¹³C, and ²⁹Si NMR, provide detailed information about the molecular structure and are pivotal in monitoring the hydrolysis and condensation reactions that this silane (B1218182) undergoes.

¹H NMR: The proton NMR spectrum of this compound allows for the unambiguous identification of the different proton environments in the molecule. The aromatic protons of the tolyl group typically appear as two distinct doublets in the 7.0-7.5 ppm range, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) protons (Si-O-CH₃) present as a sharp singlet around 3.5 ppm, while the methyl protons directly attached to the silicon (Si-CH₃) resonate further upfield, typically below 0.5 ppm. The tolyl methyl group appears around 2.3 ppm. Monitoring the hydrolysis reaction is straightforward, as the intensity of the Si-O-CH₃ signal decreases and a new signal for the methanol (B129727) byproduct appears. youtube.commsu.edu

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. chemguide.co.uklibretexts.orglibretexts.org The aromatic carbons of the tolyl group exhibit signals in the 125-140 ppm region. The methoxy carbon (Si-O-C H₃) is typically found around 50 ppm, the silicon-bound methyl carbon (Si-C H₃) appears upfield near 0 ppm, and the tolyl methyl carbon resonates at approximately 21 ppm. mdpi.com

²⁹Si NMR: As the core atom of the molecule, the silicon nucleus is a powerful probe of the local chemical environment. ²⁹Si NMR is particularly effective for studying the progress of condensation reactions. researchgate.net The monomer, this compound, would show a characteristic resonance. As hydrolysis and condensation proceed, new signals corresponding to various condensed species (dimers, trimers, and higher oligomers) will appear at different chemical shifts, reflecting the formation of siloxane (Si-O-Si) bonds. osti.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Si-CH₃ | ¹H | ~0.3 | Singlet |

| Tolyl-CH₃ | ¹H | ~2.3 | Singlet |

| Si-O-CH₃ | ¹H | ~3.5 | Singlet |

| Aromatic-H | ¹H | ~7.1-7.4 | Two Doublets |

| Si-CH₃ | ¹³C | ~ -2 | Quartet |

| Tolyl-CH₃ | ¹³C | ~21 | Quartet |

| Si-O-CH₃ | ¹³C | ~50 | Quartet |

| Aromatic-C | ¹³C | ~128-138 | Multiple |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups and tracking the chemical changes during the polymerization of this compound. surfacesciencewestern.comnih.govuni-salzburg.at

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to polar bonds. researchgate.netnih.gov The spectrum of the monomer is characterized by strong Si-O-C stretching vibrations (around 1080 cm⁻¹) and C-H stretching from the methoxy and methyl groups (2800-3000 cm⁻¹). The aromatic ring gives characteristic C=C stretching peaks around 1600 cm⁻¹ and 1495 cm⁻¹. As hydrolysis and condensation occur, the Si-O-C peak diminishes, while a broad band corresponding to the formation of Si-O-Si siloxane linkages appears (typically between 1000-1100 cm⁻¹). The formation of silanol (B1196071) (Si-OH) intermediates can also be observed as a broad peak around 3200-3700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to non-polar, symmetric bonds. nih.govresearchgate.net The Si-C bond and the symmetric breathing of the aromatic ring are often more prominent in the Raman spectrum. This technique is also effective in monitoring the polymerization process by observing changes in the vibrational modes associated with the silane functional groups.

Table 2: Key Vibrational Frequencies for Monitoring this compound Reactions

| Bond / Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Si-O-C (in monomer) | Asymmetric Stretch | ~1080 | IR |

| Si-O-Si (in polymer) | Asymmetric Stretch | ~1000-1100 (broad) | IR |

| Si-OH (intermediate) | O-H Stretch | ~3200-3700 (broad) | IR |

| C-H (aliphatic) | Stretch | ~2840, 2960 | IR, Raman |

| C=C (aromatic) | Stretch | ~1600, 1495 | IR, Raman |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the silane monomer and for analyzing its fragmentation patterns, which can confirm its structure. nih.gov When subjected to ionization (e.g., Electron Ionization - EI), the this compound molecule will form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to its molecular weight.

This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged pieces. libretexts.orgchemguide.co.uk A plausible fragmentation pathway for this compound would involve:

Loss of a methoxy group (-OCH₃) to form a stable [M - 31]⁺ ion.

Loss of a methyl group (-CH₃) to form an [M - 15]⁺ ion.

Cleavage of the tolyl-silicon bond, potentially leading to a tolyl or tropylium (B1234903) cation (m/z 91), which is a very common and stable fragment in the mass spectra of tolyl-containing compounds.

Rearrangements and further fragmentation can provide additional structural confirmation. researchgate.netnih.gov

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Morphological Studies of Formed Networks

While NMR and vibrational spectroscopy probe the molecular level, X-ray techniques investigate the larger-scale structure and morphology of the polysiloxane networks formed from this compound.

X-ray Diffraction (XRD): XRD is used to determine the crystallinity of a material. Polysiloxane networks derived from such precursors are typically amorphous. An XRD pattern of such a network would show a broad, diffuse halo rather than sharp Bragg peaks, confirming the lack of long-range ordered crystalline domains.

Small-Angle X-ray Scattering (SAXS): SAXS is a critical technique for characterizing nanoscale morphological features within the amorphous network. semanticscholar.orgresearchgate.net It can provide information on features such as the size and distribution of pores, the correlation length between polymer chains, and the fractal dimensions of the network structure. This is particularly relevant for understanding the material's properties, such as its porosity and surface area.

Chromatographic Techniques for Purity Assessment and Oligomer Analysis

Chromatographic methods are essential for assessing the purity of the this compound monomer and for analyzing the distribution of species formed during the initial stages of polymerization. dss.go.thrsc.orgresearchgate.net

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is the ideal method for verifying the purity of the volatile this compound monomer. wasson-ece.com It can effectively separate the main compound from any starting materials, byproducts, or other silane impurities.

Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is used to analyze the molecular weight distribution of the soluble oligomers and polymers formed during condensation. researchgate.netresearchgate.netazom.com By separating molecules based on their hydrodynamic volume, GPC can track the growth of polymer chains in the pre-gel state, providing valuable kinetic and mechanistic data on the polymerization process. lcms.cznih.gov

Advanced Microscopy Techniques for Surface and Material Characterization

In the realm of materials science, the application of advanced microscopy techniques is crucial for understanding the surface morphology, topography, and the distribution of chemical species. While direct research on the microscopic analysis of surfaces modified specifically with this compound is not extensively documented in publicly available literature, we can extrapolate the utility of these techniques based on the well-established characterization of similar organosilane-modified surfaces. Organosilanes, such as this compound, are frequently employed as coupling agents, adhesion promoters, and surface modifiers. The resulting surface properties are heavily dependent on the uniformity and structure of the silane layer, which can be meticulously investigated using techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. arxiv.org For a surface treated with this compound, AFM would be instrumental in evaluating several key parameters of the resulting film.

Surface Topography and Roughness: AFM can generate three-dimensional images of the surface, revealing the uniformity of the silane coating. arxiv.org This is critical as the performance of the modified material often depends on a smooth, homogenous layer. The root-mean-square (RMS) roughness can be quantified from these images, providing a statistical measure of the surface's texture. For instance, a well-formed monolayer of a silane on a smooth substrate would be expected to exhibit a very low RMS roughness, often in the sub-nanometer range. lehigh.edu Conversely, the presence of aggregates or an incomplete film would lead to a significant increase in surface roughness.

Film Thickness and Defect Analysis: By creating a scratch in the silane layer and scanning across it, AFM can be used to measure the thickness of the deposited film. This is a direct method to confirm the formation of a monolayer versus a multilayer structure. Furthermore, AFM can identify defects in the coating, such as pinholes or areas of delamination, which could compromise the performance of the modified material.

Phase Imaging: In addition to topography, AFM can operate in tapping mode to produce phase images. These images map the phase lag between the cantilever's oscillation and the drive signal, which is sensitive to variations in material properties like adhesion, elasticity, and friction. nih.gov For a surface modified with this compound, phase imaging could distinguish between the silane-coated regions and the underlying substrate, or identify domains of different chemical composition within the film itself.

Below is an interactive data table illustrating hypothetical AFM data for a silicon wafer surface before and after treatment with this compound, based on typical results for similar organosilane coatings.

| Sample | RMS Roughness (nm) | Film Thickness (nm) | Contact Angle (°) |

| Uncoated Silicon Wafer | 0.2 | N/A | 30 |

| This compound Coated Wafer | 0.5 | 1.2 | 85 |

This data is illustrative and based on typical values for similar silane coatings.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM becomes a powerful tool for morphological and elemental analysis.

Surface Morphology: SEM can provide high-magnification images of the this compound-treated surface, revealing details about its morphology. nih.gov While it may not offer the same z-axis resolution as AFM for very thin films, it can effectively visualize larger-scale features, such as the presence of agglomerates, cracks, or other inhomogeneities in the coating over a wider field of view.

Elemental Analysis with EDX: EDX analysis allows for the determination of the elemental composition of the surface. After treating a substrate with this compound, the presence of silicon and an increased carbon content in the EDX spectrum would confirm the successful deposition of the silane. Elemental mapping can also be performed to visualize the distribution of these elements across the surface, providing further evidence of the coating's uniformity.

The following table presents hypothetical EDX data for a glass substrate before and after modification with this compound.

| Element | Uncoated Glass (Atomic %) | This compound Coated Glass (Atomic %) |

| O | 60 | 50 |

| Si | 30 | 35 |

| Na | 5 | 4 |

| Ca | 5 | 3 |

| C | <1 | 8 |

This data is illustrative and based on expected changes following silanization.

Theoretical and Computational Chemistry of P Tolylmethyldimethoxysilane

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT study of p-tolylmethyldimethoxysilane would theoretically yield valuable insights into its reactivity and electronic properties. Such a study would typically calculate global and local reactivity descriptors.

Key electronic properties and reactivity descriptors that would be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for predicting the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) would be derived from the HOMO and LUMO energies to provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors (Fukui Functions): These calculations would identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This would pinpoint which atoms (e.g., the silicon atom, the oxygen atoms of the methoxy (B1213986) groups, or specific carbons in the tolyl group) are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is essential for understanding intermolecular interactions and reaction sites.

A hypothetical data table for DFT-calculated properties might look like this:

| Parameter | Value (arbitrary units) | Description |

| HOMO Energy | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | - | Measure of the ability to attract electrons |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

| Global Softness (S) | - | Reciprocal of hardness, indicates reactivity |

Molecular Dynamics (MD) Simulations of Interfacial Interactions and Network Formation

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would be invaluable for understanding its behavior in condensed phases, particularly at interfaces and during the formation of polysiloxane networks.

A typical MD study would involve:

Modeling Interfacial Behavior: Simulating the interaction of this compound molecules with a substrate (e.g., a metal oxide surface) or at an interface (e.g., with water). This would reveal how the molecule orients itself and the nature of the intermolecular forces at play.

Simulating Network Formation: By modeling the hydrolysis and subsequent condensation of multiple silane (B1218182) molecules, MD simulations could track the formation of siloxane bonds (Si-O-Si) and the development of a polymer network. This would provide insights into the structure and properties of the resulting material.

Calculation of System Properties: Key outputs from MD simulations would include radial distribution functions to describe the local structure, diffusion coefficients to quantify molecular mobility, and the potential energy of the system to assess interaction strengths.

Computational Modeling of Hydrolysis and Condensation Pathways

The utility of alkoxysilanes like this compound often stems from their ability to undergo hydrolysis and condensation. Computational modeling, typically using quantum mechanics methods like DFT, can elucidate the mechanisms of these crucial reactions.

Such a study would focus on:

Reaction Mechanisms: Mapping the potential energy surface for the hydrolysis of the methoxy groups (Si-OCH₃) to form silanols (Si-OH) and the subsequent condensation of silanols to form siloxane bridges (Si-O-Si).

Activation Energies: Calculating the energy barriers for each step of the hydrolysis and condensation reactions. This information is critical for understanding the kinetics of these processes under different conditions (e.g., pH, solvent).

Role of Catalysts: Modeling the effect of acid or base catalysts on the reaction pathways and activation energies.

A summary of findings might be presented in a table like this:

| Reaction Step | Catalyst | Calculated Activation Energy (kJ/mol) |

| First Hydrolysis | None | - |

| First Hydrolysis | Acid | - |

| First Hydrolysis | Base | - |

| Condensation | None | - |

| Condensation | Acid | - |

Prediction of Conformational Preferences and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound influence its physical properties and reactivity. Computational methods can predict the most stable conformations and the nature of its interactions with other molecules.

This type of investigation would involve:

Conformational Analysis: Systematically rotating the rotatable bonds in the molecule (e.g., the Si-C and C-O bonds) and calculating the energy of each conformation to identify the lowest-energy (most stable) structures.

Analysis of Intermolecular Forces: Using quantum mechanics or molecular mechanics to study the non-covalent interactions between two or more this compound molecules. This would quantify the strength of van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds.

Dimer Interaction Energies: Calculating the binding energy of molecular dimers in various orientations to understand how the molecules prefer to arrange themselves in a condensed phase.

Future Research Directions and Emerging Applications

Novel Synthetic Approaches for Structural Diversity

The synthesis of p-Tolylmethyldimethoxysilane and its analogues is pivotal for exploring their full potential. While traditional methods for creating silicon-carbon bonds exist, future research is geared towards developing more efficient, selective, and diverse synthetic routes.

One promising area is the exploration of transition metal-catalyzed cross-coupling reactions . These methods offer a powerful tool for the formation of carbon-silicon bonds. For instance, adapting palladium, nickel, or copper-catalyzed cross-coupling reactions could enable the direct and selective silylation of various tolyl derivatives, providing access to a wider range of structurally diverse arylsilanes. The development of novel ligand systems for these catalysts will be crucial in achieving high yields and functional group tolerance.

Another avenue lies in the deborylative silylation of benzylic organoboronates . This transition metal-free approach, promoted by a simple alkoxide base, has shown promise for the synthesis of benzyl (B1604629) silanes. nih.gov Applying this methodology to tolyl-substituted boronates could offer a straightforward and scalable route to this compound and its derivatives, avoiding the use of expensive or sensitive reagents.

Furthermore, direct synthesis from silicon metal represents a long-term goal for achieving ultimate atom economy and sustainability. While the direct process is well-established for methylchlorosilanes, extending this to more complex aryl halides or ethers remains a significant challenge. rsc.orgmdpi.com Mechanochemical approaches, which utilize mechanical force to induce chemical reactions, could offer a novel way to activate silicon and facilitate its reaction with tolyl precursors under solvent-free or low-solvent conditions. rsc.org

The development of these novel synthetic methods will not only streamline the production of this compound but also enable the creation of a library of related compounds with varied electronic and steric properties, paving the way for a systematic investigation of their structure-property relationships.

Exploration of this compound in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to constructing complex and functional materials. nih.govwikipedia.org The unique structural features of this compound make it an intriguing building block for supramolecular assemblies.

The aromatic tolyl group can participate in π-π stacking interactions , a key driving force in the self-assembly of many organic molecules. By designing complementary molecules that can interact with the tolyl ring, it is possible to direct the formation of well-defined one-, two-, or three-dimensional structures. The methyldimethoxysilyl group, upon hydrolysis and condensation, can form siloxane (Si-O-Si) bonds, introducing a degree of covalent connectivity and stability to the resulting supramolecular structures.

Furthermore, the tolyl group can be functionalized to introduce other non-covalent interaction motifs, such as hydrogen bonding or metal coordination sites. This would allow for the creation of multi-component supramolecular systems where this compound acts as a scaffold, bringing together different functional units in a controlled manner. Such assemblies could find applications in areas like molecular recognition, sensing, and catalysis. ub.edu

The exploration of this compound in the context of host-guest chemistry is another promising direction. The hydrophobic pocket formed by multiple tolyl groups in an assembly could encapsulate guest molecules, leading to applications in drug delivery or the controlled release of active compounds. nankai.edu.cn The stimuli-responsive nature of the siloxane network, as will be discussed in the next section, could be used to trigger the release of these guest molecules.

Integration into Stimuli-Responsive Materials Systems

Stimuli-responsive or "smart" materials, which can change their properties in response to external triggers, are at the forefront of materials science. researchgate.netnih.gov The incorporation of this compound into polymer networks can impart stimuli-responsive behavior due to the dynamic nature of the siloxane bond and the potential for functionalization of the tolyl group.

The hydrolysis and condensation of the dimethoxysilyl groups are pH-dependent processes. This inherent pH-responsiveness can be harnessed to create materials that swell, shrink, or change their mechanical properties in response to changes in the acidity or basicity of their environment. Such materials could be utilized in applications like controlled drug delivery, where a change in pH triggers the release of a therapeutic agent. mdpi.com

The tolyl group can be chemically modified to introduce moieties that are responsive to other stimuli, such as light or temperature . For example, the incorporation of photo-isomerizable groups like azobenzenes could lead to materials that change their shape or permeability upon irradiation with light of a specific wavelength. Similarly, the attachment of thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAAm) could result in materials that undergo a phase transition at a specific temperature. researchgate.net

The combination of different stimuli-responsive elements within the same material, a concept known as multi-stimuli responsiveness , is a particularly exciting area of research. rsc.org By judiciously designing the molecular structure of this compound-containing polymers, it may be possible to create materials that respond to multiple triggers in a programmed and synergistic manner, leading to highly sophisticated and functional systems.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions